molecular formula C15H14O3 B2916512 2-Methoxy-4-methylphenyl benzoate CAS No. 17605-03-7

2-Methoxy-4-methylphenyl benzoate

Cat. No.: B2916512
CAS No.: 17605-03-7
M. Wt: 242.274
InChI Key: RHDJPHCNQZJYBI-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylphenyl benzoate is an organic compound with the molecular formula C15H14O3. It is an ester formed from the reaction of 2-methoxy-4-methylphenol and benzoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylphenyl benzoate typically involves the esterification of 2-methoxy-4-methylphenol with benzoic acid. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures a consistent and efficient production process. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-4-methylphenyl benzoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of fragrances, flavorings, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylphenyl benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the benzoate ester.

    4-Methylphenyl benzoate: Similar ester structure but lacks the methoxy group.

    2-Methoxybenzoic acid: Contains the methoxy group and benzoic acid but lacks the methyl group.

Uniqueness: 2-Methoxy-4-methylphenyl benzoate is unique due to the combination of its methoxy, methyl, and benzoate ester groups. This specific structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

(2-methoxy-4-methylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-8-9-13(14(10-11)17-2)18-15(16)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDJPHCNQZJYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The synthesis of this compound proceeded in the same fashion as in Example 1 using 27.63 g (0.20 mol) of 2-methoxy-4-methyl phenol, 22.26 g (0.22 mol) of triethylamine and 28.11 g (0.20 mol) of benzoyl chloride. The product amounted to 46.78 g, m.p. 73°-75° C.
Quantity
27.63 g
Type
reactant
Reaction Step One
Quantity
22.26 g
Type
reactant
Reaction Step Two
Quantity
28.11 g
Type
reactant
Reaction Step Three

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